Pharmacopoeial Identity as a Regulated Chiral Impurity
ent-Sitagliptin Phosphate is explicitly designated as Impurity A (the S-enantiomer) in the Ph. Eur. monograph for sitagliptin phosphate monohydrate and is subject to a specified acceptance limit [1]. The USP monograph similarly mandates enantiomeric purity testing, requiring the (S)-enantiomer content to be controlled as an individual impurity with a limit of NMT 0.10% [1]. This regulatory codification directly differentiates ent-sitagliptin from generic or analog compounds that lack such compendial specification.
| Evidence Dimension | Regulatory impurity classification and acceptance limit |
|---|---|
| Target Compound Data | ent-Sitagliptin Phosphate: Ph. Eur. Impurity A; USP individual impurity limit NMT 0.10% |
| Comparator Or Baseline | Sitagliptin EP Impurity B and C: unspecified impurities; total impurities NMT 0.5% |
| Quantified Difference | Impurity A is the only enantiomer specified with a dedicated identity and limit; other process impurities lack this chiral-specific designation |
| Conditions | Ph. Eur. and USP official monographs for sitagliptin phosphate |
Why This Matters
Regulatory compendial specification creates a non-discretionary requirement for ent-sitagliptin as a reference standard in batch release testing, making it an irreplaceable procurement item for quality control laboratories.
- [1] United States Pharmacopeia (USP). Sitagliptin Phosphate Monograph – Enantiomeric Purity and Organic Impurities Tests. View Source
